REACTION_CXSMILES
|
[OH:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])=[O:5].[CH3:17]S(C)=O.BrCBr.C(=O)([O-])[O-].[K+].[K+]>O.[OH-].[Na+]>[CH:13]1[C:3]2[C:4](=[O:5])[C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[O:12][CH2:17][O:1][C:2]=2[CH:16]=[CH:15][CH:14]=1 |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=C(C=CC=C2)O)C=CC=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
was heated by means of an oil bath
|
Type
|
CUSTOM
|
Details
|
set at 75° C.
|
Type
|
WAIT
|
Details
|
The temperature rose to 87° C. over a 15-min period
|
Type
|
ADDITION
|
Details
|
dropped
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
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EXTRACTION
|
Details
|
This mixture was extracted with ether (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined ether extracts were washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 19.4 g of a light yellow, mostly solid residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from 50 mL of a 1:1 benzene/hexane mixture
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying at 75° C. under reduced pressure, 12.4 g (71 percent of theory) of the title compound as a white solid melting at 92.5°-94° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2OCOC3=C(C(C21)=O)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |